N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride
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Overview
Description
N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride: is a chemical compound with the molecular formula C₁₈H₂₄ClNO. It is known for its unique structure, which includes a biphenyl group linked to a triethylamine moiety via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride typically involves the reaction of 2-biphenylyloxyethanol with triethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the triethylamine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Biphenylyloxy)diethylamine hydrochloride
- 2-(2-Biphenylyloxy)ethylamine hydrochloride
- 2-(2-Biphenylyloxy)trimethylamine hydrochloride
Uniqueness
N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride is unique due to its specific combination of a biphenyl group and a triethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1734-91-4 |
---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChI Key |
COMYJNPWDUUIDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Key on ui other cas no. |
1734-91-4 |
Origin of Product |
United States |
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